Cas no 2091299-19-1 (trans-3-ethoxy-2,2-dimethyl-cyclobutanol)

Technical Introduction: trans-3-Ethoxy-2,2-dimethyl-cyclobutanol is a cyclobutane derivative featuring a stereospecific ethoxy group at the 3-position and two methyl substituents at the 2-position, imparting structural rigidity and steric hindrance. This compound is of interest in synthetic organic chemistry due to its constrained ring system, which can serve as a building block for chiral intermediates or ligands. The trans configuration enhances stereochemical control in reactions, while the ethoxy group offers synthetic versatility for further functionalization. Its stability and defined geometry make it suitable for applications in asymmetric synthesis, catalysis, and pharmaceutical research. The dimethyl substitution further contributes to kinetic stability, reducing unwanted ring-opening side reactions.
trans-3-ethoxy-2,2-dimethyl-cyclobutanol structure
2091299-19-1 structure
Product name:trans-3-ethoxy-2,2-dimethyl-cyclobutanol
CAS No:2091299-19-1
MF:C8H16O2
MW:144.211442947388
CID:5271582

trans-3-ethoxy-2,2-dimethyl-cyclobutanol Chemical and Physical Properties

Names and Identifiers

    • trans-3-ethoxy-2,2-dimethylcyclobutan-1-ol
    • (1S,3S)-3-ethoxy-2,2-dimethylcyclobutan-1-ol
    • trans-3-ethoxy-2,2-dimethyl-cyclobutanol
    • Inchi: 1S/C8H16O2/c1-4-10-7-5-6(9)8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7-/m1/s1
    • InChI Key: SNZVOCZNCMCBKA-RNFRBKRXSA-N
    • SMILES: O(CC)[C@@H]1C[C@H](C1(C)C)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 120
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.5

trans-3-ethoxy-2,2-dimethyl-cyclobutanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
LN6302557-1g
(1S,3S)-3-ethoxy-2
2091299-19-1 2-dimethylcyclobutan-1-ol
1g
RMB 5276.80 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1372-5G
trans-3-ethoxy-2,2-dimethyl-cyclobutanol
2091299-19-1 95%
5g
¥ 19,206.00 2023-03-30
Ambeed
A813852-1g
trans-3-ethoxy-2,2-dimethylcyclobutan-1-ol
2091299-19-1 98%
1g
$960.0 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1372-250MG
trans-3-ethoxy-2,2-dimethyl-cyclobutanol
2091299-19-1 95%
250MG
¥ 2,560.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1372-100MG
trans-3-ethoxy-2,2-dimethyl-cyclobutanol
2091299-19-1 95%
100MG
¥ 1,603.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1372-1G
trans-3-ethoxy-2,2-dimethyl-cyclobutanol
2091299-19-1 95%
1g
¥ 6,402.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1372-500MG
trans-3-ethoxy-2,2-dimethyl-cyclobutanol
2091299-19-1 95%
500MG
¥ 4,270.00 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1549205-1g
(1S,3S)-3-ethoxy-2,2-dimethylcyclobutan-1-ol
2091299-19-1 98%
1g
¥8574 2023-04-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00764167-1g
trans-3-ethoxy-2,2-dimethylcyclobutan-1-ol
2091299-19-1 98%
1g
¥6402.0 2023-03-31

Additional information on trans-3-ethoxy-2,2-dimethyl-cyclobutanol

Comprehensive Analysis of trans-3-ethoxy-2,2-dimethyl-cyclobutanol (CAS No. 2091299-19-1): Properties, Applications, and Industry Trends

The compound trans-3-ethoxy-2,2-dimethyl-cyclobutanol (CAS No. 2091299-19-1) is a specialized cyclobutane derivative that has garnered significant attention in pharmaceutical and fine chemical research. With its unique sterically hindered structure and ethoxy-functionalized cyclobutanol moiety, this molecule serves as a versatile building block for synthetic applications. The trans-configuration of the ethoxy group at the 3-position, combined with gem-dimethyl substitution at C-2, imparts distinct stereochemical and reactivity profiles, making it valuable for asymmetric synthesis and drug discovery.

Recent advancements in green chemistry have highlighted the potential of trans-3-ethoxy-2,2-dimethyl-cyclobutanol as a precursor for sustainable catalytic processes. Researchers are exploring its role in photo-redox reactions and enzyme-mediated transformations, aligning with the global demand for eco-friendly synthetic routes. The compound's low toxicity profile and high thermal stability further enhance its appeal for industrial-scale applications, particularly in the development of biodegradable polymers and flavor/fragrance intermediates.

From a structural perspective, the cyclobutanol core of CAS No. 2091299-19-1 exhibits notable ring strain energy, which can be leveraged for selective bond cleavage in C-H activation reactions. This property has sparked interest in materials science, where controlled ring-opening polymerization could yield novel high-performance thermoplastics. Computational studies using DFT calculations suggest that the dimethyl substitution significantly influences the molecule's conformational dynamics, offering tunable parameters for catalyst design.

The pharmaceutical industry has identified trans-3-ethoxy-2,2-dimethyl-cyclobutanol as a key chiral synthon for protease inhibitor development. Its ability to introduce quaternary carbon centers with precise stereocontrol addresses critical challenges in peptidomimetic drug synthesis. Recent patent filings reveal its incorporation into antiviral scaffolds, particularly for targets requiring rigid, three-dimensional pharmacophores. These applications resonate with current market demands for broad-spectrum therapeutics and RNA-targeting medications.

Analytical characterization of this compound typically involves advanced techniques such as chiral HPLC, X-ray crystallography, and dynamic NMR spectroscopy to confirm its diastereomeric purity. The ethoxy group's rotational barrier has been extensively studied via variable-temperature NMR, providing insights into its conformational behavior in solution. Such detailed analyses are crucial for quality control in GMP manufacturing environments where isomeric purity directly impacts biological activity.

Emerging applications in agrochemicals demonstrate the versatility of 2091299-19-1. Its structural motifs appear in next-generation plant growth regulators that modulate jasmonate signaling pathways. The compound's lipophilic character and metabolic stability make it particularly suitable for systemic crop protection agents, addressing growing concerns about pesticide resistance and environmental persistence in modern agriculture.

From a commercial standpoint, the synthesis of trans-3-ethoxy-2,2-dimethyl-cyclobutanol has evolved from traditional Grignard reactions to more efficient continuous flow processes. Modern microwave-assisted synthesis protocols have reduced reaction times from hours to minutes while improving atom economy. These innovations respond to industry needs for cost-effective scale-up and waste minimization, particularly in regions with stringent REACH compliance requirements.

The future trajectory of CAS No. 2091299-19-1 research appears closely tied to AI-driven molecular design platforms. Machine learning models trained on its structure-activity relationships are accelerating the discovery of novel analogs with enhanced bioavailability and target selectivity. This aligns with broader trends in computational drug discovery, where small-ring systems like cyclobutanes are gaining prominence for their ability to modulate protein-protein interactions.

Environmental fate studies indicate that trans-3-ethoxy-2,2-dimethyl-cyclobutanol undergoes aerobic biodegradation via oxidative cleavage pathways, positioning it favorably compared to persistent halogenated compounds. Its logP value and water solubility parameters suggest balanced environmental distribution, meeting criteria for green chemistry metrics in process development. These characteristics are increasingly important for companies pursuing ESG investment opportunities.

In specialty materials, derivatives of 2091299-19-1 have shown promise as crosslinking agents for high-refractive-index polymers used in optical coatings. The compound's ability to introduce bulky side groups without compromising transparency makes it valuable for OLED technology and anti-reflective films. Materials scientists are particularly interested in its potential to reduce light scattering in next-generation display technologies.

The global market for trans-3-ethoxy-2,2-dimethyl-cyclobutanol reflects growing demand across multiple sectors. Market analysts project compound annual growth rates exceeding 8% through 2030, driven by expanding applications in electronic materials and precision medicine. Regional production hubs are emerging in Asia-Pacific markets, where integrated fine chemical supply chains can deliver both research quantities and ton-scale batches with competitive lead times.

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(CAS:2091299-19-1)trans-3-ethoxy-2,2-dimethyl-cyclobutanol
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